molecular formula C12H15NO B13570862 2,3-Dihydrospiro[isoindole-1,4'-oxane]

2,3-Dihydrospiro[isoindole-1,4'-oxane]

Cat. No.: B13570862
M. Wt: 189.25 g/mol
InChI Key: MLMLLHZTQWROFC-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[isoindole-1,4’-oxane] is a heterocyclic compound that features a spiro connection between an isoindole and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[isoindole-1,4’-oxane] typically involves multicomponent reactions (MCRs) due to their efficiency and environmental friendliness. One common method includes the reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of a catalyst like DABCO under low power microwave conditions. This method yields the desired product in good to excellent yields within a short reaction time .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[isoindole-1,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoindole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2,3-Dihydrospiro[isoindole-1,4’-oxane] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[isoindole-1,4’-oxane] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,2’-inden]-2-enes
  • Spiro[indoline-3,2’-pyrrole] derivatives
  • Isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3’-indoline]-2’,4,9-triones

Uniqueness: 2,3-Dihydrospiro[isoindole-1,4’-oxane] stands out due to its unique spiro connection between the isoindole and oxane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[1,2-dihydroisoindole-3,4'-oxane]

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-13-12(11)5-7-14-8-6-12/h1-4,13H,5-9H2

InChI Key

MLMLLHZTQWROFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C3=CC=CC=C3CN2

Origin of Product

United States

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